(5S,6R)-DiHETEs

Description

Properties

IUPAC Name |

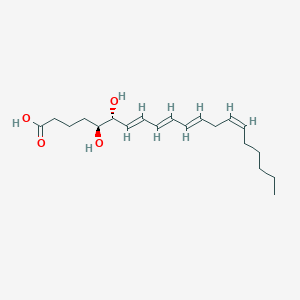

(5S,6R,7E,9E,11E,14Z)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-13,15,18-19,21-22H,2-5,8,14,16-17H2,1H3,(H,23,24)/b7-6-,10-9+,12-11+,15-13+/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZBUUTTYHTDRR-QLMKOMRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (5S,6R)-DiHETE

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5S,6R)-DiHETE, formally known as (5S,6R,7E,9E,11Z,14Z)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid , is a dihydroxy derivative of arachidonic acid and a product of the lipoxygenase pathway.[1][] As a stereoisomer of dihydroxyeicosatetraenoic acid (DiHETE), it plays a role in inflammatory processes, primarily through its interaction with leukotriene receptors. This technical guide provides a comprehensive overview of the biochemical properties, synthesis, biological activity, and signaling pathways associated with (5S,6R)-DiHETE, tailored for professionals in research and drug development.

Physicochemical Properties and Quantitative Data

(5S,6R)-DiHETE is a lipid mediator with a molecular formula of C₂₀H₃₂O₄ and a molecular weight of 336.5 g/mol .[3] Its activity is closely linked to its specific stereochemistry. The following tables summarize key quantitative data for (5S,6R)-DiHETE.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₃₂O₄ | [3] |

| Molecular Weight | 336.5 g/mol | [3] |

| CAS Number | 82948-88-7 | [3] |

| UV max (in Ethanol) | 273 nm | [3] |

| Biological Activity Data | Value | Assay Condition | Reference(s) |

| Guinea Pig Ileum Contraction (EC₅₀) | 1.3 µM | In vitro assay on isolated guinea pig ileum. | [4][5] |

| LTD₄ Receptor Binding | Weak Agonist | Competitive binding assays in guinea pig lung membranes. | [1][] |

| Inhibition of [³H]-LTD₄ binding to TXA₂/PGH₂ receptor (IC₅₀) | > 10 µM | Washed human platelets. | [] |

Biosynthesis of (5S,6R)-DiHETE

(5S,6R)-DiHETE is formed from the unstable epoxide intermediate, Leukotriene A₄ (LTA₄). This conversion can occur through two primary mechanisms: non-enzymatic hydrolysis and enzymatic conversion.

Non-Enzymatic Hydrolysis

In aqueous environments, the epoxide ring of LTA₄ can undergo spontaneous hydrolysis to form various DiHETE isomers, including (5S,6R)-DiHETE.[] This non-specific process contributes to the basal levels of this compound in biological systems.

Enzymatic Conversion

The primary enzymatic route for the synthesis of (5S,6R)-DiHETE involves the action of cytosolic epoxide hydrolase.[6][7] Studies have shown that purified cytosolic epoxide hydrolase from mouse liver can efficiently convert LTA₄ into (5S,6R)-DiHETE.[6][7]

Biological Activity and Signaling Pathway

The primary biological activity of (5S,6R)-DiHETE is mediated through its interaction with the Cysteinyl Leukotriene Receptor 1 (CysLT₁R), also known as the LTD₄ receptor. It is characterized as a weak agonist at this receptor.[1][]

Interaction with the LTD₄ Receptor

Binding studies on guinea pig lung membranes have demonstrated that among the four synthetic (5,6)-DiHETE isomers, only (5S,6R)-DiHETE is recognized by the LTD₄ receptor.[1] This interaction is what leads to its observed biological effects, such as smooth muscle contraction.

Downstream Signaling Cascade

The LTD₄ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon agonist binding, the following signaling cascade is initiated:

-

Activation of Gq: The activated receptor promotes the exchange of GDP for GTP on the Gαq subunit.

-

Phospholipase C (PLC) Activation: Gαq-GTP activates PLC.

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

-

Protein Kinase C (PKC) Activation: The increased intracellular Ca²⁺ and DAG collectively activate Protein Kinase C.

This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction.

Experimental Protocols

Enzymatic Synthesis of (5S,6R)-DiHETE from Leukotriene A₄

This protocol is based on the methodology described for the conversion of LTA₄ by mouse liver cytosolic epoxide hydrolase.[6][7]

Materials:

-

Mouse liver cytosol (prepared from the 105,000 x g supernatant of liver homogenate)

-

Leukotriene A₄ (LTA₄) solution

-

Phosphate buffer (pH 7.4)

-

Methanol

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

-

Prepare a reaction mixture containing mouse liver cytosol in phosphate buffer (pH 7.4).

-

Initiate the reaction by adding a solution of LTA₄ to the reaction mixture. The final concentration of LTA₄ should be in the low micromolar range.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 5-15 minutes).

-

Terminate the reaction by adding two volumes of cold methanol.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Analyze the supernatant by RP-HPLC to separate and quantify the DiHETE isomers. A C18 column is typically used with a mobile phase gradient of methanol in water and acetic acid.

-

Monitor the elution profile at 270 nm, the characteristic absorbance maximum for the conjugated triene chromophore of DiHETEs.

Guinea Pig Ileum Contraction Assay

This protocol outlines the general procedure for assessing the contractile effect of (5S,6R)-DiHETE on smooth muscle.

Materials:

-

Isolated guinea pig ileum segment

-

Tyrode's solution (physiological salt solution)

-

Organ bath with aeration (95% O₂ / 5% CO₂) and temperature control (37°C)

-

Isotonic transducer and recording system

-

(5S,6R)-DiHETE stock solution

Procedure:

-

Suspend a segment of the guinea pig ileum in an organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated.

-

Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 30-60 minutes, with periodic washing.

-

Once a stable baseline is achieved, add cumulative concentrations of (5S,6R)-DiHETE to the organ bath.

-

Record the contractile response at each concentration until a maximal response is achieved.

-

Wash the tissue extensively to return to the baseline.

-

The data can be used to construct a dose-response curve and determine the EC₅₀ value.

Conclusion

(5S,6R)-DiHETE is a biologically active lipid mediator formed from LTA₄. Its role as a weak agonist of the LTD₄ receptor positions it as a molecule of interest in the study of inflammatory and allergic responses. The provided data, signaling pathways, and experimental workflows offer a foundational understanding for researchers and professionals in the field of drug development and eicosanoid research. Further investigation into its specific physiological and pathological roles may unveil new therapeutic targets.

References

- 1. Comparative biological activities of the four synthetic (5,6)-dihete isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Leukotriene A4. Enzymatic conversion into 5,6-dihydroxy-7,9,11,14-eicosatetraenoic acid by mouse liver cytosolic epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to (5S,6R)-DiHETE: Structure, Stereochemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (5S,6R)-dihydroxy-7,9-trans-11,14-cis-eicosatetraenoic acid ((5S,6R)-DiHETE), a dihydroxy polyunsaturated fatty acid derived from the metabolism of arachidonic acid. This document details its chemical structure, stereochemistry, biosynthesis, and biological functions, with a focus on its interaction with the leukotriene D4 (LTD4) receptor.

Chemical Structure and Stereochemistry

(5S,6R)-DiHETE is a stereoisomer of 5,6-dihydroxyeicosatetraenoic acid. Its chemical formula is C20H32O4 with a molecular weight of 336.5 g/mol . The stereochemistry at the 5th and 6th carbon positions is critical for its biological activity. The "S" and "R" designations refer to the absolute configuration of the chiral centers, and the molecule also possesses specific cis and trans double bond geometries within its eicosanoid carbon chain.

Biosynthesis of (5S,6R)-DiHETE

(5S,6R)-DiHETE is primarily formed from the unstable epoxide intermediate, leukotriene A4 (LTA4). This conversion can occur through two main pathways:

-

Non-enzymatic Hydrolysis: LTA4 can undergo spontaneous hydrolysis in aqueous environments to yield a mixture of DiHETE isomers, including (5S,6R)-DiHETE.

-

Enzymatic Conversion: The enzyme epoxide hydrolase can catalyze the stereospecific conversion of LTA4 to (5S,6R)-DiHETE. For instance, mouse liver cytosolic epoxide hydrolase has been shown to facilitate this reaction.[1]

The biosynthetic pathway is illustrated in the diagram below.

Caption: Biosynthesis of (5S,6R)-DiHETE from Arachidonic Acid.

Biological Activity and Quantitative Data

(5S,6R)-DiHETE is recognized as a weak agonist of the leukotriene D4 (LTD4) receptor.[1][2][3] Its biological activity has been primarily characterized by its ability to induce smooth muscle contraction. The other three synthetic (5,6)-DiHETE isomers do not interact with the LTD4 receptor.[2][3]

| Biological Activity | Test System | Parameter | Value | Reference(s) |

| Smooth Muscle Contraction | Guinea Pig Ileum | ED50 | 1.3 µM | [1][2] |

| Receptor Binding | Guinea Pig Lung Membranes | Receptor | LTD4 Receptor | [1][2][3] |

ED50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Signaling Pathway of (5S,6R)-DiHETE

As an agonist of the LTD4 receptor, which is a Gq protein-coupled receptor (GPCR), (5S,6R)-DiHETE is presumed to initiate a similar signaling cascade to LTD4. This pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to cellular responses such as smooth muscle contraction.

Caption: (5S,6R)-DiHETE initiated signaling via the LTD4 receptor.

Experimental Protocols

The following are representative protocols for key experiments cited in the study of (5S,6R)-DiHETE. These are generalized procedures and may require optimization for specific laboratory conditions.

Stereocontrolled Synthesis of (5S,6R)-DiHETE

Guinea Pig Ileum Contraction Assay

This bioassay is used to determine the contractile effect of (5S,6R)-DiHETE on smooth muscle.

Materials:

-

Isolated guinea pig ileum segment

-

Organ bath with Tyrode's solution, maintained at 37°C and aerated with 95% O2 / 5% CO2

-

Isotonic transducer and recording system

-

(5S,6R)-DiHETE stock solution

-

LTD4 receptor antagonists (e.g., ICI 198,615, SKF104,353)[2][3]

Procedure:

-

A segment of guinea pig ileum is suspended in an organ bath containing Tyrode's solution.

-

The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.

-

Cumulative concentrations of (5S,6R)-DiHETE are added to the organ bath.

-

The contractile response is measured using an isotonic transducer and recorded.

-

To confirm receptor specificity, the assay can be repeated in the presence of an LTD4 receptor antagonist. A rightward shift in the concentration-response curve indicates competitive antagonism.

The workflow for this assay is depicted below.

Caption: Workflow for the guinea pig ileum contraction assay.

LTD4 Receptor Binding Assay

This assay is used to determine the interaction of (5S,6R)-DiHETE with the LTD4 receptor, typically through competitive binding with a radiolabeled ligand.

Materials:

-

Guinea pig lung membranes (source of LTD4 receptors)

-

Radiolabeled LTD4 (e.g., [3H]LTD4)

-

Unlabeled (5S,6R)-DiHETE and other competing ligands

-

Incubation buffer

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Guinea pig lung membranes are incubated with a fixed concentration of radiolabeled LTD4.

-

Increasing concentrations of unlabeled (5S,6R)-DiHETE are added to compete for binding to the LTD4 receptors.

-

The incubation is carried out at a specific temperature and for a set duration to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

The filters are washed to remove unbound radioligand.

-

The amount of radioactivity on the filters is quantified using a scintillation counter.

-

The data is used to generate a competition curve and determine the inhibitory concentration (IC50) of (5S,6R)-DiHETE, from which the binding affinity (Ki) can be calculated.

The general workflow for a competitive binding assay is outlined below.

Caption: Workflow for a competitive LTD4 receptor binding assay.

Conclusion

(5S,6R)-DiHETE is a biologically active lipid mediator derived from arachidonic acid. Its stereospecific structure allows it to act as a weak agonist at the LTD4 receptor, inducing smooth muscle contraction. While its potency is lower than that of LTD4, its formation in biological systems suggests a potential role in inflammatory processes. Further research is warranted to fully elucidate its physiological and pathological significance and to explore its potential as a therapeutic target.

References

The Biosynthesis of (5S,6R)-DiHETEs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of (5S,6R)-dihydroxy-7,9-trans-11,14-cis-eicosatetraenoic acids ((5S,6R)-DiHETEs) from arachidonic acid. This document details the enzymatic and non-enzymatic steps, presents quantitative data, outlines experimental protocols, and provides visual representations of the key pathways and workflows.

Introduction

This compound are dihydroxy metabolites of arachidonic acid, a key polyunsaturated fatty acid involved in inflammatory and signaling pathways. The biosynthesis of these molecules is intricately linked to the leukotriene pathway and involves a series of enzymatic and non-enzymatic reactions. Understanding this pathway is crucial for researchers investigating inflammatory processes and for the development of novel therapeutic agents targeting enzymes within this cascade.

The Biosynthetic Pathway from Arachidonic Acid

The formation of this compound from arachidonic acid is a multi-step process initiated by the 5-lipoxygenase (5-LOX) enzyme.

Step 1: Conversion of Arachidonic Acid to Leukotriene A4 (LTA4)

The first and rate-limiting step is the conversion of arachidonic acid to the unstable epoxide intermediate, Leukotriene A4 (LTA4). This reaction is catalyzed by 5-lipoxygenase (5-LOX) in a two-step process:

-

Oxygenation: 5-LOX abstracts a hydrogen atom from C7 of arachidonic acid and facilitates the insertion of molecular oxygen at C5, forming 5-hydroperoxyeicosatetraenoic acid (5-HPETE).

-

Dehydration: 5-LOX then catalyzes the dehydration of 5-HPETE to form the epoxide LTA4.

This enzymatic conversion is a critical control point in the biosynthesis of all leukotrienes and related compounds.

Step 2: Hydrolysis of Leukotriene A4 (LTA4) to (5S,6R)-DiHETE

LTA4 is a pivotal intermediate that can be metabolized through several branches of the arachidonic acid cascade. The formation of (5S,6R)-DiHETE occurs through the hydrolysis of the epoxide ring of LTA4. This hydrolysis can proceed via two mechanisms:

-

Non-enzymatic Hydrolysis: LTA4 is highly unstable in aqueous environments and can undergo spontaneous, non-enzymatic hydrolysis to form a mixture of DiHETE isomers, including (5S,6R)-DiHETE and (5S,6S)-DiHETE. The half-life of LTA4 at physiological pH is very short, estimated to be less than 3 seconds at 37°C.[1]

-

Enzymatic Hydrolysis by Cytosolic Epoxide Hydrolase (cEH): The enzyme cytosolic epoxide hydrolase (cEH) can catalyze the stereospecific hydrolysis of LTA4 to (5S,6R)-DiHETE.[2] This enzymatic route is more controlled and leads to a specific stereoisomer.

It is important to distinguish this pathway from the formation of Leukotriene B4 (LTB4), which is also a DiHETE but with a (5S,12R) configuration, catalyzed by LTA4 hydrolase (LTA4H).

Quantitative Data

The following table summarizes key quantitative parameters related to the enzymes involved in the biosynthesis of this compound.

| Enzyme | Substrate | Product | K_m_ (µM) | V_max_ (nmol/mg/min) | Source Organism | Reference |

| Cytosolic Epoxide Hydrolase | Leukotriene A4 | (5S,6R)-DiHETE | ~5 | ~550 | Mouse Liver | [3] |

| 5-Lipoxygenase | Arachidonic Acid | 5-HPETE/LTA4 | 10-20 | Varies | Human | [4] |

Note: The kinetic parameters for 5-lipoxygenase can vary depending on the assay conditions and the presence of cofactors such as calcium and ATP.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the biosynthesis of this compound.

In Vitro 5-Lipoxygenase (5-LOX) Activity Assay

This protocol describes a spectrophotometric method to determine the activity of 5-LOX by measuring the formation of conjugated dienes.

Materials:

-

Purified 5-lipoxygenase enzyme

-

Arachidonic acid (substrate)

-

Tris-HCl buffer (50 mM, pH 7.5) containing 2 mM CaCl_2_ and 2 mM ATP

-

Spectrophotometer capable of reading at 234 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer and the desired concentration of arachidonic acid in a quartz cuvette.

-

Equilibrate the mixture to the desired reaction temperature (e.g., 37°C).

-

Initiate the reaction by adding a known amount of purified 5-LOX enzyme to the cuvette.

-

Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 5 minutes). The formation of conjugated dienes in the product (5-HPETE) results in an increase in absorbance at this wavelength.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions (molar extinction coefficient for conjugated dienes is ~23,000 M_(-1)cm(-1)_).

Cytosolic Epoxide Hydrolase (cEH) Activity Assay

This protocol outlines a method to measure the enzymatic hydrolysis of LTA4 to (5S,6R)-DiHETE.

Materials:

-

Purified or partially purified cytosolic epoxide hydrolase

-

Leukotriene A4 (LTA4) methyl ester (more stable precursor)

-

LiOH for saponification of LTA4 methyl ester

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Methanol

-

Internal standard (e.g., deuterated DiHETE)

-

LC-MS/MS system

Procedure:

-

Prepare fresh LTA4 from its methyl ester by saponification with LiOH immediately before use. Keep the LTA4 solution on ice.

-

Prepare the reaction mixture containing phosphate buffer and the cEH enzyme preparation in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a known concentration of LTA4.

-

Incubate for a specific time (e.g., 10-30 minutes) at 37°C.

-

Stop the reaction by adding two volumes of cold methanol containing an internal standard.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Analyze the supernatant for the presence of (5S,6R)-DiHETE using LC-MS/MS.

Sample Preparation from Biological Tissues

This protocol describes a general procedure for extracting DiHETEs from biological samples for subsequent analysis.[4]

Materials:

-

Biological tissue (e.g., liver, lung)

-

Phosphate-buffered saline (PBS)

-

Homogenizer

-

Methanol

-

Chloroform

-

Internal standard solution

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Excise the tissue and immediately rinse with ice-cold PBS to remove excess blood.

-

Homogenize the tissue in a suitable buffer on ice.

-

Add an internal standard to the homogenate.

-

Perform a liquid-liquid extraction by adding methanol and chloroform (e.g., Bligh-Dyer method).

-

Vortex the mixture and centrifuge to separate the phases.

-

Collect the organic phase (lower phase) containing the lipids.

-

Dry the organic phase under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for solid-phase extraction.

-

Condition an SPE cartridge with methanol followed by water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with a low percentage of organic solvent to remove polar impurities.

-

Elute the DiHETEs with a higher percentage of organic solvent (e.g., methanol or ethyl acetate).

-

Dry the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Quantification of (5S,6R)-DiHETE

This protocol provides a general framework for the quantification of (5S,6R)-DiHETE using liquid chromatography-tandem mass spectrometry.

Instrumentation:

-

High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate the DiHETE isomers.

-

Flow Rate: 0.2-0.4 mL/min

-

Column Temperature: 40°C

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Negative ESI

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for (5S,6R)-DiHETE and the internal standard. For DiHETEs, the precursor ion is typically [M-H]_.

-

Collision Energy and other MS parameters: Optimize for the specific instrument and analytes.

Quantification:

-

Generate a standard curve using known concentrations of authentic (5S,6R)-DiHETE standard.

-

Calculate the concentration of (5S,6R)-DiHETE in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Mandatory Visualizations

Biosynthesis Pathway of this compound

Caption: Biosynthesis pathway of this compound from arachidonic acid.

Experimental Workflow for (5S,6R)-DiHETE Analysis

Caption: Experimental workflow for the extraction and quantification of this compound.

References

- 1. Determination of leukotriene A4 stabilization by S100A8/A9 proteins using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic resolution of racemic leukotriene A4 by mammalian cytosolic epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Biological Activity of (5S,6R)-DiHETEs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activity of (5S,6R)-dihydroxyeicosatetraenoic acid ((5S,6R)-DiHETE). (5S,6R)-DiHETE is a dihydroxy polyunsaturated fatty acid and a nonenzymatic hydrolysis product of leukotriene A4 (LTA4)[]. This document details its interaction with leukotriene receptors, its effects on smooth muscle contraction and cellular signaling, and presents relevant experimental protocols for its study.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the in vitro biological activity of (5S,6R)-DiHETE.

| Biological Activity | Assay System | Parameter | Value | Reference |

| Smooth Muscle Contraction | Guinea Pig Isolated Ileum | EC50 | 1.3 µM | [2] |

| Receptor Binding | Guinea Pig Lung Membranes | Receptor Target | LTD4 Receptor | [2][3] |

Signaling Pathways

(5S,6R)-DiHETE has been identified as a weak agonist for the cysteinyl leukotriene receptor 1 (CysLT1), also known as the LTD4 receptor. This receptor is a G protein-coupled receptor (GPCR) that is typically coupled to the Gq alpha subunit. Activation of the LTD4 receptor by agonists initiates a signaling cascade that leads to increases in intracellular calcium concentrations and subsequent cellular responses.

LTD4 Receptor Signaling Pathway

The binding of (5S,6R)-DiHETE to the LTD4 receptor is proposed to activate the Gq protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC), which then phosphorylates downstream targets, leading to various cellular responses, such as smooth muscle contraction.

Caption: LTD4 Receptor Signaling Cascade.

Key In Vitro Experiments and Protocols

Guinea Pig Isolated Ileum Contraction Assay

This assay is a classical pharmacological method to assess the contractile or relaxant effects of substances on smooth muscle. It is particularly useful for studying compounds that act on receptors present in the gastrointestinal tract, such as leukotriene receptors.

-

Tissue Preparation:

-

A male guinea pig (250-350 g) is euthanized by a humane method.

-

The abdomen is opened, and a segment of the terminal ileum is excised and placed in a petri dish containing warm (37°C), oxygenated Tyrode's solution.

-

The ileum is cleaned of its mesenteric attachments and luminal contents are gently flushed out with Tyrode's solution.

-

Segments of 2-3 cm in length are cut for mounting in the organ bath[4][5].

-

-

Mounting the Tissue:

-

One end of the ileum segment is tied to a fixed hook at the bottom of an organ bath chamber, and the other end is connected to an isometric force transducer[4].

-

The organ bath is filled with Tyrode's solution, maintained at 37°C, and continuously aerated with carbogen (95% O2, 5% CO2)[6].

-

A resting tension of 0.5-1.0 g is applied to the tissue, and it is allowed to equilibrate for 30-60 minutes, with washes every 15 minutes[4].

-

-

Data Acquisition:

-

After equilibration, a stable baseline is recorded.

-

(5S,6R)-DiHETE is added to the organ bath in a cumulative manner, with increasing concentrations (e.g., from 1 nM to 10 µM).

-

The contractile response is recorded until a plateau is reached for each concentration.

-

For antagonist studies, the tissue is pre-incubated with an LTD4 receptor antagonist (e.g., ICI 198,615 or SKF104,353) for a specified period before adding (5S,6R)-DiHETE[2].

-

-

Data Analysis:

-

The magnitude of the contraction is measured as the increase in tension from the baseline.

-

A concentration-response curve is plotted, and the EC50 value (the concentration that produces 50% of the maximal response) is calculated.

-

Caption: Guinea Pig Isolated Ileum Contraction Assay Workflow.

Intracellular Calcium Mobilization Assay

This assay measures changes in the concentration of free cytosolic calcium ([Ca2+]i) in response to cellular stimulation. It is a common method to study the activation of GPCRs that signal through the Gq pathway.

-

Cell Culture and Dye Loading:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell lines are cultured to 80-90% confluency in a 96-well black-walled, clear-bottom plate.

-

The culture medium is removed, and the cells are washed with a physiological salt solution (e.g., Hank's Balanced Salt Solution with HEPES).

-

Cells are then incubated with a loading buffer containing a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), for 30-60 minutes at 37°C. The AM ester allows the dye to cross the cell membrane[2].

-

-

Measurement of Fluorescence:

-

After loading, the cells are washed to remove extracellular dye.

-

The plate is placed in a fluorescence plate reader equipped with dual excitation wavelengths for Fura-2 (typically 340 nm and 380 nm) and an emission wavelength of ~510 nm.

-

A baseline fluorescence reading is taken.

-

-

Cell Stimulation and Data Acquisition:

-

(5S,6R)-DiHETE or another stimulus (e.g., histamine for inhibition studies) is added to the wells using an automated injector.

-

Fluorescence intensity is measured kinetically over time to capture the change in [Ca2+]i.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at the two excitation wavelengths (340/380 nm) is calculated. This ratiometric measurement corrects for variations in dye loading and cell number.

-

The change in the fluorescence ratio over time reflects the change in intracellular calcium concentration.

-

For inhibition studies, the IC50 value (the concentration of (5S,6R)-DiHETE that inhibits 50% of the response to another stimulus) can be determined.

-

Caption: Intracellular Calcium Mobilization Assay Workflow.

Other Potential In Vitro Activities

While the primary described in vitro activity of (5S,6R)-DiHETE is its effect on smooth muscle contraction via the LTD4 receptor, its structural similarity to other eicosanoids suggests other potential biological roles that warrant further investigation.

-

Anti-inflammatory Effects: A related compound, 5,6-DiHETE, has been shown to inhibit histamine-induced increases in intracellular Ca2+ concentrations in HUVECs. This suggests a potential role in modulating vascular permeability and inflammation. Further studies are needed to determine if (5S,6R)-DiHETE shares this activity and to quantify its potency (e.g., IC50).

-

Chemotaxis: Other dihydroxyeicosatetraenoic acids are known to be potent chemoattractants for inflammatory cells such as eosinophils and neutrophils[4][6]. Investigating whether (5S,6R)-DiHETE can induce the migration of these cell types would be a valuable area of future research. Standard in vitro chemotaxis assays, such as the Boyden chamber assay, could be employed for this purpose.

Conclusion

(5S,6R)-DiHETE is a bioactive lipid that acts as a weak agonist at the LTD4 receptor, leading to smooth muscle contraction. Its ability to modulate intracellular calcium signaling suggests potential roles in inflammation and vascular biology. The experimental protocols detailed in this guide provide a framework for the further in vitro characterization of this and other related eicosanoids. Future research should focus on elucidating the full spectrum of its biological activities, including its potential as a chemoattractant and its specific effects on different inflammatory and vascular cell types.

References

- 2. Comparative biological activities of the four synthetic (5,6)-dihete isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Oxo-6,8,11,14-eicosatetraenoic acid is a potent chemoattractant for human basophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neutrophil chemoattractant receptors in health and disease: double-edged swords - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of human neutrophil function by monohydroxy-eicosatetraenoic acids - PMC [pmc.ncbi.nlm.nih.gov]

(5S,6R)-DiHETE: A Dual-Action Lipid Mediator in the Inflammatory Response

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(5S,6R)-dihydroxyeicosatetraenoic acid, or (5S,6R)-DiHETE, is an eicosanoid and a dihydroxy derivative of arachidonic acid that plays a multifaceted role in the complex signaling network of inflammation. Generated from the pivotal inflammatory intermediate leukotriene A4 (LTA4), (5S,6R)-DiHETE exhibits both pro- and anti-inflammatory properties, making it a molecule of significant interest in the study of inflammatory processes and the development of novel therapeutics. This technical guide provides a comprehensive overview of the biosynthesis, signaling pathways, and biological activities of (5S,6R)-DiHETE, supplemented with detailed experimental protocols and quantitative data to support further research and drug development endeavors.

Biosynthesis of (5S,6R)-DiHETE

(5S,6R)-DiHETE is primarily formed from the unstable epoxide, leukotriene A4 (LTA4), through two distinct pathways:

-

Non-Enzymatic Hydrolysis: LTA4 can undergo spontaneous, non-enzymatic hydrolysis in aqueous environments to yield (5S,6R)-DiHETE. This process contributes to the basal levels of this lipid mediator in tissues.[1]

-

Enzymatic Conversion: A more regulated pathway involves the enzymatic action of leukotriene A4 hydrolase (LTA4H), which can convert LTA4 into (5S,6R)-DiHETE.[2] Additionally, mouse liver cytosolic epoxide hydrolase has been shown to catalyze this conversion.[3]

Data Presentation: Quantitative Biological Activities

The following tables summarize the known quantitative data for the biological activities of (5S,6R)-DiHETE.

| Parameter | Value | Species/System | Reference(s) |

| EC50 for Ileum Contraction | 1.3 µM | Guinea Pig | [][5] |

| Parameter | Concentration of (5S,6R)-DiHETE | Effect | Species/System | Reference(s) |

| Inhibition of Histamine-Induced Endothelial Barrier Disruption | 0.3 µM | Significantly attenuated histamine-induced decrease in transendothelial electrical resistance | Human Umbilical Vein Endothelial Cells (HUVECs) | [6] |

| Inhibition of TRPV4 Agonist-Induced Intracellular Ca2+ Increase | 1 µM | Reduced GSK1016790A-induced intracellular Ca2+ increase | HEK293T cells overexpressing TRPV4 | [7] |

Note: A specific binding affinity (Ki or IC50) for (5S,6R)-DiHETE to the LTD4 receptor has not been definitively reported in the reviewed literature, though it is consistently characterized as a weak agonist.

Signaling Pathways and Biological Functions

(5S,6R)-DiHETE demonstrates a dualistic nature, acting through distinct signaling pathways to elicit both pro- and anti-inflammatory responses.

Pro-Inflammatory Activity: LTD4 Receptor Agonism

(5S,6R)-DiHETE acts as a weak agonist of the cysteinyl leukotriene receptor 1 (CysLT1), also known as the LTD4 receptor.[][8] This interaction initiates a G-protein coupled receptor (GPCR) signaling cascade that leads to smooth muscle contraction, a hallmark of the inflammatory response in conditions like asthma.

The signaling pathway proceeds as follows:

-

(5S,6R)-DiHETE Binding: Binds to the CysLT1 receptor.

-

Gq Protein Activation: The activated receptor stimulates the Gq alpha subunit of the associated heterotrimeric G-protein.

-

Phospholipase C (PLC) Activation: Gq-alpha activates PLC.

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.

-

Smooth Muscle Contraction: The elevated intracellular Ca2+ concentration leads to the contraction of smooth muscle cells.

Anti-Inflammatory Activity: Inhibition of Calcium Influx

Paradoxically, (5S,6R)-DiHETE also exhibits anti-inflammatory properties by attenuating vascular hyperpermeability. This effect is mediated by the inhibition of intracellular calcium elevation in endothelial cells.[7]

The proposed mechanisms for this anti-inflammatory action include:

-

Inhibition of Histamine-Induced Calcium Influx: Pre-treatment with (5S,6R)-DiHETE has been shown to inhibit the increase in intracellular Ca2+ concentrations in human umbilical vein endothelial cells (HUVECs) stimulated by histamine.[9] This, in turn, prevents the disruption of the endothelial barrier and reduces vascular hyperpermeability.

-

TRPV4 Antagonism: Studies on a mixture of 5,6-DiHETE isomers have demonstrated an antagonistic effect on the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel.[1][7] By inhibiting TRPV4, (5S,6R)-DiHETE can reduce the influx of Ca2+ that is triggered by various inflammatory stimuli, thereby mitigating downstream inflammatory events like edema and leukocyte infiltration.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of (5S,6R)-DiHETE.

Competitive Radioligand Binding Assay for LTD4 Receptor Affinity

Objective: To determine the binding affinity (Ki) of (5S,6R)-DiHETE for the CysLT1 (LTD4) receptor.

Materials:

-

Membrane preparation from cells expressing the CysLT1 receptor (e.g., guinea pig lung membranes).

-

Radiolabeled LTD4 (e.g., [³H]LTD4).

-

(5S,6R)-DiHETE.

-

Unlabeled LTD4 (for determining non-specific binding).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).

-

Wash Buffer (ice-cold assay buffer).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

-

96-well filter plates and vacuum manifold.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing the CysLT1 receptor in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well filter plate, set up the following conditions in triplicate:

-

Total Binding: Membrane preparation, [³H]LTD4 (at a concentration close to its Kd), and assay buffer.

-

Non-specific Binding: Membrane preparation, [³H]LTD4, and a saturating concentration of unlabeled LTD4.

-

Competitive Binding: Membrane preparation, [³H]LTD4, and varying concentrations of (5S,6R)-DiHETE.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filter using a vacuum manifold.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of (5S,6R)-DiHETE to generate a competition curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][10]

-

Guinea Pig Ileum Contraction Assay

Objective: To measure the contractile response of guinea pig ileum to (5S,6R)-DiHETE.

Materials:

-

Freshly isolated guinea pig ileum.

-

Tyrode's solution (physiological salt solution).

-

(5S,6R)-DiHETE stock solution.

-

Organ bath with a force transducer and recording system.

-

Carbogen gas (95% O₂, 5% CO₂).

Procedure:

-

Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum. Clean the segment and place it in oxygenated, warmed Tyrode's solution.

-

Mounting: Mount the ileum segment in an organ bath containing Tyrode's solution maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the tissue to a fixed point and the other to a force transducer.

-

Equilibration: Allow the tissue to equilibrate under a slight resting tension until a stable baseline is achieved.

-

Dose-Response Curve: Add increasing concentrations of (5S,6R)-DiHETE to the organ bath in a cumulative or non-cumulative manner, allowing the tissue to respond and then return to baseline (with washes in between for non-cumulative additions).

-

Recording: Record the isometric contractions using the force transducer and data acquisition system.

-

Data Analysis: Plot the magnitude of the contraction against the log concentration of (5S,6R)-DiHETE to generate a dose-response curve and determine the EC50 value.

Measurement of Intracellular Calcium Concentration

Objective: To measure the effect of (5S,6R)-DiHETE on intracellular calcium levels in response to an inflammatory stimulus.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs).

-

Cell culture medium.

-

Fura-2 AM (calcium-sensitive fluorescent dye).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or similar buffer.

-

(5S,6R)-DiHETE.

-

Inflammatory agonist (e.g., histamine).

-

Fluorescence plate reader or fluorescence microscope with ratiometric imaging capabilities.

Procedure:

-

Cell Culture: Culture HUVECs to confluence on a suitable plate or coverslip.

-

Dye Loading: Incubate the cells with Fura-2 AM and Pluronic F-127 in HBSS in the dark to allow the dye to enter the cells and be de-esterified.

-

Washing: Wash the cells with HBSS to remove extracellular dye.

-

Pre-incubation: Incubate the cells with (5S,6R)-DiHETE or vehicle control for a specified period.

-

Stimulation and Measurement: Place the plate or coverslip in the fluorescence reader or on the microscope stage. Record the baseline fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission). Add the inflammatory agonist (e.g., histamine) and continue to record the fluorescence ratio over time to measure the change in intracellular calcium concentration.

-

Data Analysis: Analyze the change in fluorescence ratio over time to quantify the intracellular calcium response. Compare the response in cells pre-treated with (5S,6R)-DiHETE to the control group.

LC-MS/MS Analysis of (5S,6R)-DiHETE

Objective: To quantify the levels of (5S,6R)-DiHETE in biological samples.

Materials:

-

Biological sample (e.g., cell culture supernatant, plasma, tissue homogenate).

-

Deuterated internal standard (e.g., (5S,6R)-DiHETE-d8).

-

Solid-phase extraction (SPE) cartridges.

-

Solvents for extraction and chromatography (e.g., methanol, acetonitrile, water, formic acid).

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

-

Sample Preparation: Spike the biological sample with the deuterated internal standard.

-

Extraction: Perform solid-phase extraction (SPE) to concentrate the lipid mediators and remove interfering substances. Elute the lipids with an appropriate solvent.

-

Chromatography: Reconstitute the dried eluate in the mobile phase and inject it onto a reverse-phase LC column. Use a gradient of solvents to separate the different eicosanoids.

-

Mass Spectrometry: Analyze the eluting compounds using a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions for (5S,6R)-DiHETE and its deuterated internal standard are used for detection and quantification.

-

Data Analysis: Integrate the peak areas for the analyte and the internal standard. Create a calibration curve using known concentrations of (5S,6R)-DiHETE and its internal standard to quantify the amount of (5S,6R)-DiHETE in the original sample.

Conclusion

(5S,6R)-DiHETE is a complex lipid mediator with a dual role in inflammation. Its ability to act as a weak pro-inflammatory agonist at the LTD4 receptor and as an anti-inflammatory agent by inhibiting calcium influx highlights the intricate nature of lipid signaling in the inflammatory response. Further research into the precise molecular mechanisms of its anti-inflammatory actions and a more detailed characterization of its binding to various receptors will be crucial for understanding its full physiological and pathological significance. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for scientists and researchers aiming to unravel the complexities of (5S,6R)-DiHETE and its potential as a therapeutic target in inflammatory diseases.

References

- 1. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 2. punnettsquare.org [punnettsquare.org]

- 3. Differential expression of tumor necrosis factor and interleukin-6 by peritoneal macrophages in vivo and in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endothelial TRPV4 channels modulate vascular tone by Ca2+ -induced Ca2+ release at inositol 1,4,5-trisphosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]

- 7. 5,6-DiHETE attenuates vascular hyperpermeability by inhibiting Ca2+ elevation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of the histamine-induced Ca2+ influx in primary human endothelial cells (HUVEC) by volatile anaesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

The Dawn of Dihydroxyeicosatetraenoic Acids: An In-depth Guide to Their Discovery and History

A comprehensive overview of the discovery, biosynthesis, and biological significance of dihydroxyeicosatetraenoic acids (DHETs), a class of lipid signaling molecules derived from arachidonic acid. This technical guide is intended for researchers, scientists, and professionals in drug development, providing a detailed historical context, experimental methodologies, and an exploration of their signaling pathways.

Introduction

Dihydroxyeicosatetraenoic acids (DHETs) are oxidized metabolites of arachidonic acid, a 20-carbon polyunsaturated fatty acid ubiquitously found in the cell membranes of mammals. While the broader family of eicosanoids, which includes prostaglandins, thromboxanes, and leukotrienes, has been the subject of intense research since the 1930s, the discovery and elucidation of the DHET pathway occurred more recently, intricately linked to the exploration of the cytochrome P450 (CYP) epoxygenase pathway of arachidonic acid metabolism.[1] This guide delves into the historical milestones of DHET discovery, their enzymatic synthesis, key signaling roles, and the experimental techniques used for their study.

A Historical Perspective: Unraveling a New Branch of Eicosanoid Metabolism

The journey to understanding DHETs began with the broader investigation into the diverse metabolic fates of arachidonic acid. While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways were well-established by the late 1970s, a third major enzymatic pathway, mediated by the cytochrome P450 monooxygenase system, was yet to be fully appreciated.

The Precursors: Discovery of Epoxyeicosatrienoic Acids (EETs)

The direct precursors to DHETs are the epoxyeicosatrienoic acids (EETs). The formation of these epoxides from arachidonic acid by the CYP epoxygenase pathway was a pivotal discovery. Early studies in the late 1970s and early 1980s demonstrated that liver microsomes could metabolize arachidonic acid to a variety of oxygenated products, distinct from those generated by the COX and LOX pathways.

The Pivotal Discovery: Identification of DHETs and Soluble Epoxide Hydrolase (sEH)

The first clear indication of DHETs as metabolic products of EETs came from a seminal paper by Chacos, Capdevila, Falck, and colleagues in 1983 . Their work demonstrated that epoxyeicosatrienoic acids are rapidly converted to their corresponding vicinal diols, the dihydroxyeicosatrienoic acids, by a cytosolic enzyme.[2] This enzyme was later identified and characterized as soluble epoxide hydrolase (sEH) . This discovery was crucial as it established the primary metabolic fate of EETs and introduced DHETs as significant downstream metabolites. The inability of certain EET isomers, like 5,6-EET, to serve as a good substrate for this enzyme also hinted at the specific and regulated nature of this metabolic conversion.[2]

The identification of sEH and its role in hydrating EETs to DHETs opened up a new avenue of research. It became apparent that the biological activity of the epoxygenase pathway was a delicate balance between the production of EETs and their conversion to the generally less active DHETs. This understanding was significantly advanced by the development of potent and selective inhibitors of sEH, which allowed researchers to pharmacologically manipulate the levels of EETs and DHETs in vivo and in vitro, thereby dissecting their respective physiological roles.

Key Pioneers in the Field

The discovery and characterization of DHETs and the associated metabolic pathway were the result of the cumulative efforts of several research groups. The foundational work was laid by researchers including:

-

J. R. Falck and J. Capdevila: For their pioneering work in the synthesis and characterization of EETs and their metabolites.

-

B. D. Hammock and S. S. Gill: For their discovery and characterization of soluble epoxide hydrolase (sEH), the key enzyme responsible for DHET formation.

-

N. Chacos and R. W. Estabrook: For their early contributions to understanding the metabolism of arachidonic acid by the cytochrome P450 system and the identification of DHETs as metabolic products.

Biosynthesis of Dihydroxyeicosatetraenoic Acids

The synthesis of DHETs is a two-step enzymatic process that begins with the liberation of arachidonic acid from the cell membrane.

-

Epoxidation of Arachidonic Acid: Free arachidonic acid is first metabolized by CYP epoxygenases, primarily isoforms from the CYP2C and CYP2J families, to form four regioisomeric EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.

-

Hydration of EETs: The epoxide group of the EETs is then hydrolyzed by soluble epoxide hydrolase (sEH) to form the corresponding vicinal diols, the DHETs. For example, 14,15-EET is converted to 14,15-DHET.

Signaling Pathways and Biological Functions

While initially considered to be inactive degradation products of the more biologically active EETs, subsequent research has revealed that DHETs themselves possess biological activity, although often with lower potency than their parent epoxides.

Vasodilation: Both EETs and DHETs have been shown to be potent vasodilators in various vascular beds, including the coronary microcirculation.[1][3] Their vasodilatory effects are often mediated by the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.

Peroxisome Proliferator-Activated Receptors (PPARs): Some DHETs, particularly 14,15-DHET, have been identified as endogenous activators of peroxisome proliferator-activated receptor alpha (PPARα).[4] PPARs are nuclear receptors that regulate the expression of genes involved in lipid metabolism and inflammation. By activating PPARα, 14,15-DHET can influence lipid homeostasis and exert anti-inflammatory effects.

Quantitative Data

The concentrations of DHETs in various tissues and biological fluids are typically in the low nanogram to picogram per milliliter or milligram of tissue range. Their levels can be influenced by a variety of physiological and pathological conditions.

| DHET Isomer | Tissue/Fluid | Concentration Range (ng/mL or ng/mg tissue) | Condition | Reference |

| 14,15-DHET | Human Plasma | 1.65 ± 1.54 | Healthy Controls | [5] |

| 14,15-DHET | Human Plasma | 2.53 ± 1.60 | Coronary Heart Disease | [5] |

| Total DHETs | Human Serum | Lower in NAFLD and NASH vs. Controls | NAFLD/NASH | [6] |

| 14,15-DHET | Rat Liver | Not explicitly quantified in these searches | - | - |

| 11,12-DHET | Rat Kidney | Not explicitly quantified in these searches | - | - |

Note: The table provides representative data found in the search results. Comprehensive quantitative data across a wide range of human tissues is still an active area of research.

Experimental Protocols

The analysis of DHETs requires sensitive and specific analytical techniques due to their low endogenous concentrations and the presence of isomeric forms. The gold standard for the quantification of DHETs is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Tissue Extraction of DHETs

This protocol is a general guideline for the solid-phase extraction (SPE) of eicosanoids, including DHETs, from biological tissues.[7][8]

Materials:

-

C18 Solid-Phase Extraction (SPE) cartridges

-

Methanol

-

Ethyl acetate

-

Hexane

-

Water (deionized or HPLC grade)

-

Hydrochloric acid (2M)

-

Internal standards (deuterated DHETs)

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Homogenization: Homogenize the tissue sample (e.g., 100 mg) in an appropriate buffer (e.g., phosphate buffer). To prevent enzymatic activity, samples should be processed on ice.

-

Protein Precipitation: Add cold ethanol (4 volumes) to the homogenate to precipitate proteins. Vortex thoroughly and incubate at 4°C for 5 minutes.

-

Centrifugation: Centrifuge the sample at approximately 3,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the lipids.

-

Acidification: Acidify the supernatant to a pH of approximately 3.5 with 2M hydrochloric acid. This step is crucial for the efficient retention of the acidic eicosanoids on the C18 stationary phase.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 20 mL of ethanol followed by 20 mL of deionized water.

-

Sample Loading: Load the acidified supernatant onto the conditioned C18 cartridge.

-

Washing: Wash the cartridge sequentially with 10 mL of water, 10 mL of water:ethanol (85:15, v/v), and finally 10 mL of hexane to remove polar and nonpolar interferences.

-

Elution: Elute the DHETs and other eicosanoids from the cartridge with 10 mL of ethyl acetate.

-

Drying: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 100 µL of methanol/water) for LC-MS/MS analysis.

LC-MS/MS Analysis of DHETs

The following provides a representative set of parameters for the analysis of DHETs by LC-MS/MS. Specific conditions may need to be optimized for different instruments and matrices.

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is commonly used for the separation of eicosanoids. Columns with different particle sizes and dimensions can be employed depending on the desired resolution and analysis time.

-

Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve ionization.

-

Mobile Phase B: Acetonitrile or methanol with a small amount of acid (e.g., 0.1% formic acid).

-

Gradient: A typical gradient would start with a higher percentage of mobile phase A, and the percentage of mobile phase B is gradually increased to elute the more hydrophobic DHETs.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min for analytical scale columns.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

Mass Spectrometry (MS) Conditions:

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode is most commonly used for the analysis of acidic lipids like DHETs.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each DHET isomer and the internal standard. For example, for a DHET, the precursor ion would be its deprotonated molecule [M-H]⁻, and the product ions would be characteristic fragments generated by collision-induced dissociation.

Example MRM Transitions for DHETs:

-

Precursor Ion (Q1): m/z 337.2 (for [M-H]⁻ of C20H34O4)

-

Product Ions (Q3): Specific fragment ions for each isomer would be determined by infusion experiments or from published literature. These fragments often arise from cleavage of the carbon chain.

Conclusion

The discovery of dihydroxyeicosatetraenoic acids as metabolites of the cytochrome P450 epoxygenase pathway has added a significant layer of complexity and regulation to our understanding of eicosanoid biology. From their initial identification as products of soluble epoxide hydrolase activity to the ongoing elucidation of their signaling roles, DHETs have emerged as important players in various physiological and pathophysiological processes. The continued development of advanced analytical techniques will undoubtedly facilitate a deeper understanding of the intricate biology of these fascinating lipid mediators and their potential as therapeutic targets.

References

- 1. ahajournals.org [ahajournals.org]

- 2. The reaction of arachidonic acid epoxides (epoxyeicosatrienoic acids) with a cytosolic epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 14,15-Dihydroxyeicosatrienoic acid activates peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Epoxygenase-derived epoxyeicosatrienoic acid (EET) mediators are associated with NAFLD, NASH and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arborassays.com [arborassays.com]

- 8. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]

The Role of (5S,6R)-DiHETE in the Resolution of Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation, a fundamental biological response to harmful stimuli, is a tightly regulated process involving a complex interplay of cellular and molecular mediators. The resolution of inflammation is an active process crucial for restoring tissue homeostasis and preventing chronic inflammatory diseases. Lipid mediators, particularly those derived from polyunsaturated fatty acids, have emerged as key players in this process. Among these, (5S,6R)-dihydroxy-7E,9E,11Z,14Z-eicosatetraenoic acid ((5S,6R)-DiHETE), a dihydroxy derivative of arachidonic acid, is gaining recognition for its potential role in orchestrating the resolution of inflammation. This technical guide provides an in-depth overview of the biosynthesis, mechanism of action, and therapeutic potential of (5S,6R)-DiHETE, with a focus on quantitative data and detailed experimental methodologies to facilitate further research and drug development in this promising area.

Introduction

(5S,6R)-DiHETE, with the full chemical name (5S,6R,7E,9E,11Z,14Z)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid, is a dihydroxy polyunsaturated fatty acid.[1][2][3] Its role in biological processes, particularly in the context of inflammation, is an area of growing interest. Understanding its formation and mechanism of action is critical to harnessing its therapeutic potential.

Biosynthesis of (5S,6R)-DiHETE

(5S,6R)-DiHETE is primarily formed through the metabolism of arachidonic acid via the 5-lipoxygenase (5-LOX) pathway. The initial product, 5(S)-hydroperoxyeicosatetraenoic acid (5-HPETE), is converted to the unstable epoxide intermediate, leukotriene A4 (LTA4).[4] (5S,6R)-DiHETE is then generated from LTA4 through two principal routes:

-

Non-enzymatic Hydrolysis: LTA4 can undergo spontaneous hydrolysis in aqueous environments to yield (5S,6R)-DiHETE.[1][2]

-

Enzymatic Hydrolysis: The enzyme leukotriene A4 hydrolase (LTA4H) can catalyze the conversion of LTA4. While the primary product of LTA4H is leukotriene B4 (LTB4), under certain conditions, it may also contribute to the formation of other DiHETEs. Additionally, mouse liver cytosolic epoxide hydrolase has been shown to catalyze the conversion of LTA4 to (5S,6R)-DiHETE.[1][2]

Mechanism of Action in Resolving Inflammation

The pro-resolving functions of (5S,6R)-DiHETE are primarily attributed to its ability to counteract pro-inflammatory signals in the vasculature and modulate the activity of immune cells. A key target of its action is the transient receptor potential vanilloid 4 (TRPV4) channel, a non-selective cation channel involved in various physiological processes, including inflammation.[5][6]

Attenuation of Vascular Hyperpermeability

A hallmark of acute inflammation is the increase in vascular permeability, leading to edema and leukocyte infiltration. (5S,6R)-DiHETE has been shown to suppress this phenomenon.[1][2] Its mechanism involves:

-

Inhibition of Intracellular Calcium Influx: (5S,6R)-DiHETE acts as an antagonist of the TRPV4 channel.[5][6] By blocking this channel, it inhibits the histamine-induced increase in intracellular calcium concentrations ([Ca2+]i) in endothelial cells.[2][5]

-

Reduction of Nitric Oxide (NO) Production: The elevation of intracellular calcium in endothelial cells activates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a potent vasodilator that contributes to vascular permeability. By preventing the initial calcium signal, (5S,6R)-DiHETE inhibits the phosphorylation of eNOS and subsequent NO production.[2]

Modulation of Immune Cell Function

While direct evidence for (5S,6R)-DiHETE is still emerging, related lipid mediators have demonstrated significant effects on key immune cells involved in the resolution of inflammation.

-

Neutrophil Chemotaxis: The recruitment of neutrophils to the site of inflammation is a critical early event. The resolution phase involves the cessation of neutrophil infiltration. While the direct effect of (5S,6R)-DiHETE on neutrophil migration requires further investigation, other DiHETEs have been shown to influence this process.

-

Macrophage Polarization: Macrophages play a central role in resolving inflammation by clearing apoptotic cells and debris and by producing anti-inflammatory mediators. They can be polarized into a pro-inflammatory (M1) or an anti-inflammatory/pro-resolving (M2) phenotype. The influence of (5S,6R)-DiHETE on macrophage polarization is a key area for future research to fully understand its pro-resolving capabilities.

Quantitative Data on the Bioactivity of DiHETEs

The following table summarizes the available quantitative data on the effects of DiHETEs in various experimental models. It is important to note that much of the current data pertains to the EPA-derived 5,6-DiHETE, and further studies are needed to specifically quantify the activity of the (5S,6R) stereoisomer.

| Parameter | Experimental Model | Compound | Concentration/Dose | Effect | Reference |

| Endothelial Barrier Disruption | Human Umbilical Vein Endothelial Cells (HUVECs) | 5,6-DiHETE | 0.1 - 1 µM | Significant inhibition of histamine-induced barrier disruption. | [6] |

| Intracellular Ca2+ Increase | HEK293T cells overexpressing TRPV4 | 5,6-DiHETE | 1 µM | Reduction of GSK1016790A (TRPV4 agonist)-induced Ca2+ increase. | [6] |

| Colitis Severity | Dextran Sodium Sulfate (DSS)-induced colitis in mice | 5,6-DiHETE | 50 µg/kg/day (i.p.) | Accelerated recovery, inhibited edema and leukocyte infiltration. | [6] |

| Vascular Dilation & Hyperpermeability | Mouse ear inflammation model | 5,6-DiHETE | Pre-treatment | Inhibited histamine-induced vascular dilation and hyperpermeability. | [2] |

| eNOS Phosphorylation | Human Umbilical Vein Endothelial Cells (HUVECs) | 5,6-DiHETE | 0.1 µM | Inhibition of histamine-induced eNOS phosphorylation. | [2] |

Experimental Protocols

This section provides an overview of key experimental protocols that can be adapted to study the role of (5S,6R)-DiHETE in resolving inflammation.

In Vivo Model: Murine Air Pouch Model of Inflammation

The murine air pouch model is a well-established method to study localized inflammation and the effects of anti-inflammatory and pro-resolving agents.[1][2][7]

Protocol Overview:

-

Pouch Formation: Inject sterile air subcutaneously into the dorsal side of mice. A second injection of air is typically given after 3 days to maintain the pouch.

-

Induction of Inflammation: On day 6, inject an inflammatory stimulus (e.g., carrageenan) into the air pouch.

-

Treatment: Administer (5S,6R)-DiHETE (e.g., intraperitoneally or locally into the pouch) at desired concentrations and time points relative to the inflammatory stimulus.

-

Analysis: After a set period, collect the exudate from the pouch to measure:

-

Leukocyte Infiltration: Perform total and differential cell counts using a hemocytometer and cytospin preparations.

-

Cytokine and Chemokine Levels: Quantify pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10, TGF-β) mediators using ELISA or multiplex assays.

-

Lipid Mediator Profile: Analyze the exudate using LC-MS/MS to determine the levels of various lipid mediators, including the administered (5S,6R)-DiHETE and its metabolites.

-

In Vitro Assay: Neutrophil Chemotaxis Assay

This assay measures the directional migration of neutrophils towards a chemoattractant.

Protocol Overview (using a Boyden chamber):

-

Cell Preparation: Isolate human or murine neutrophils from whole blood.

-

Chamber Setup: Place a porous membrane (e.g., 3-5 µm pore size) between the upper and lower wells of the chamber.

-

Loading:

-

Lower Well: Add a chemoattractant (e.g., fMLP, LTB4) with or without different concentrations of (5S,6R)-DiHETE.

-

Upper Well: Add the isolated neutrophils.

-

-

Incubation: Incubate the chamber at 37°C in a humidified incubator for a defined period (e.g., 60-90 minutes).

-

Quantification: Count the number of neutrophils that have migrated through the membrane to the lower well, either by microscopy after staining or by using a fluorescent plate reader if cells are pre-labeled with a fluorescent dye.

In Vitro Assay: Macrophage Polarization

This protocol outlines the in vitro differentiation and polarization of macrophages to assess the effect of (5S,6R)-DiHETE.

Protocol Overview:

-

Macrophage Differentiation: Isolate monocytes from human peripheral blood (PBMCs) or murine bone marrow and differentiate them into macrophages using M-CSF.

-

Polarization:

-

M1 Polarization: Stimulate macrophages with LPS and IFN-γ.

-

M2 Polarization: Stimulate macrophages with IL-4 and IL-13.

-

Treatment: Co-incubate the cells with different concentrations of (5S,6R)-DiHETE during the polarization process.

-

-

Analysis:

-

Gene Expression: Analyze the mRNA levels of M1 markers (e.g., iNOS, TNF-α, IL-6) and M2 markers (e.g., Arginase-1, CD206, IL-10) by qRT-PCR.

-

Protein Expression: Measure the secretion of cytokines into the culture supernatant by ELISA. Analyze the expression of surface markers (e.g., CD86 for M1, CD206 for M2) by flow cytometry.[8]

-

Analytical Method: LC-MS/MS for (5S,6R)-DiHETE Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid mediators in biological samples.[9][10]

Protocol Overview:

-

Sample Preparation:

-

Extraction: Perform liquid-liquid extraction or solid-phase extraction to isolate lipids from plasma, cell culture supernatant, or tissue homogenates.

-

Internal Standard: Add a deuterated internal standard of (5S,6R)-DiHETE to the sample prior to extraction for accurate quantification.

-

-

Chromatographic Separation: Separate the extracted lipids using a suitable liquid chromatography column (e.g., C18).

-

Mass Spectrometry Analysis:

-

Ionization: Use electrospray ionization (ESI) in negative ion mode.

-

Detection: Employ multiple reaction monitoring (MRM) to specifically detect the precursor and product ions of (5S,6R)-DiHETE and its internal standard.

-

-

Quantification: Generate a standard curve with known concentrations of (5S,6R)-DiHETE to quantify its amount in the biological samples.

Future Directions and Therapeutic Potential

The emerging evidence for the pro-resolving actions of (5S,6R)-DiHETE and its counterparts highlights their potential as therapeutic agents for a range of inflammatory diseases. Future research should focus on:

-

Receptor Identification: Elucidating the specific receptor(s) for (5S,6R)-DiHETE to better understand its signaling pathways.

-

In Vivo Efficacy: Conducting comprehensive studies in various preclinical models of inflammatory diseases to establish the therapeutic window and efficacy of (5S,6R)-DiHETE.

-

Structure-Activity Relationship: Investigating the biological activities of different stereoisomers of 5,6-DiHETE to identify the most potent pro-resolving molecule.

-

Drug Development: Exploring strategies for the stable formulation and targeted delivery of (5S,6R)-DiHETE to enhance its therapeutic potential.

Conclusion

(5S,6R)-DiHETE is a promising lipid mediator with the potential to actively promote the resolution of inflammation. Its ability to counteract vascular hyperpermeability through the antagonism of TRPV4 channels provides a clear mechanism for its anti-inflammatory effects. Further investigation into its interactions with key immune cells, supported by the robust experimental protocols outlined in this guide, will be crucial in fully elucidating its role in inflammatory resolution and paving the way for the development of novel, pro-resolving therapies.

References

- 1. stehliklab.org [stehliklab.org]

- 2. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Hydroxyeicosatetraenoic acid (HETE)-induced neutrophil transcellular migration is dependent upon enantiomeric structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Models of inflammation: carrageenan air pouch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effect of Allium hookeri on carrageenan-induced air pouch mouse model | PLOS One [journals.plos.org]

- 8. origene.com [origene.com]

- 9. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

(5S,6R)-DiHETE Signaling and Receptor Interaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5S,6R)-dihydroxyeicosatetraenoic acid, or (5S,6R)-DiHETE, is a dihydroxy derivative of arachidonic acid and a product of the enzymatic hydrolysis of Leukotriene A4 (LTA4). Emerging research has identified this lipid mediator as a signaling molecule that interacts with specific G-protein coupled receptors, thereby playing a role in inflammatory processes. This technical guide provides a comprehensive overview of the current understanding of (5S,6R)-DiHETE signaling, its interaction with the cysteinyl leukotriene receptor 1 (CysLT1R), and detailed experimental protocols for its study.

Introduction to (5S,6R)-DiHETE

(5S,6R)-DiHETE is one of four diastereoisomers of 5,6-DiHETE and is generated from the unstable epoxide intermediate LTA4 through the action of epoxide hydrolases.[1] Unlike other leukotrienes, its biological role is less characterized; however, evidence points towards its function as a weak agonist at the CysLT1 receptor, the primary receptor for the potent inflammatory mediator leukotriene D4 (LTD4).[1][2][3] This interaction suggests that (5S,6R)-DiHETE may participate in the modulation of inflammatory responses, albeit with lower potency than canonical CysLT1R ligands.

Receptor Interaction and Specificity

Studies have demonstrated that among the four synthetic (5,6)-DiHETE isomers, only (5S,6R)-DiHETE is recognized by the LTD4 receptor (CysLT1R) in guinea pig lung membranes.[1] The other isomers show no significant interaction with LTC4, LTD4, or LTB4 receptors.[1] This stereospecificity highlights the precise structural requirements for ligand binding to the CysLT1R.

Quantitative Data on Biological Activity

The biological activity of (5S,6R)-DiHETE has been primarily characterized by its contractile effect on smooth muscle, a hallmark of CysLT1R activation. The available quantitative data is summarized in the table below.

| Parameter | Value | Assay System | Reference |

| EC50 | 1.3 µM | Guinea pig isolated ileum contraction | [2][3] |

Signaling Pathway of (5S,6R)-DiHETE

As an agonist of the CysLT1R, (5S,6R)-DiHETE is presumed to activate the same signaling cascade as the endogenous ligand, LTD4. The CysLT1R is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.

Upon binding of (5S,6R)-DiHETE to the CysLT1R, the following signaling events are initiated:

-

G-protein Activation: The receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein, Gq. This involves the exchange of GDP for GTP on the Gαq subunit.

-

Phospholipase C Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.